molecular formula C11H17NO2 B13290253 3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13290253
M. Wt: 195.26 g/mol
InChI Key: YIXWKBNRUZDMNB-UHFFFAOYSA-N
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Description

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a derivative of propanol and contains a methoxyphenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-methoxybenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 3-methoxybenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-{[(3-Methoxyphenyl)methyl]amino}propanal or 3-{[(3-Methoxyphenyl)methyl]amino}propanone.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to various physiological effects, including mood regulation and pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of a methoxyphenyl group and an amino-propanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-14-11-5-2-4-10(8-11)9-12-6-3-7-13/h2,4-5,8,12-13H,3,6-7,9H2,1H3

InChI Key

YIXWKBNRUZDMNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCCCO

Origin of Product

United States

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